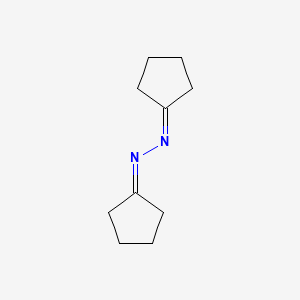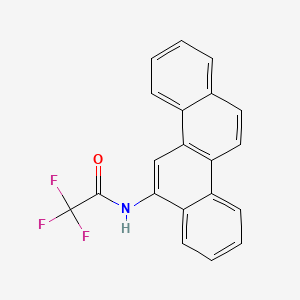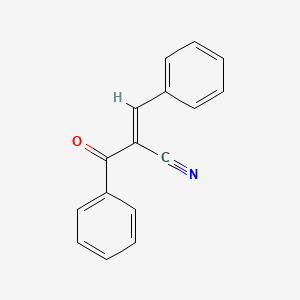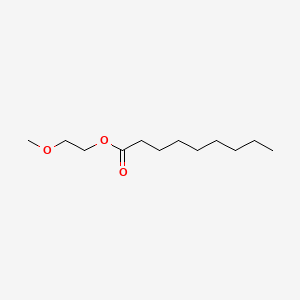![molecular formula C42H56O6 B14166935 1,2,3,4-Tetrahydrotetraphene-3,4-diyl bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}acetate) CAS No. 80399-22-0](/img/structure/B14166935.png)
1,2,3,4-Tetrahydrotetraphene-3,4-diyl bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}acetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydrotetraphene-3,4-diyl bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}acetate) is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique molecular structure, which includes a tetrahydrotetraphene core and two acetate groups attached to cyclohexyl rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydrotetraphene-3,4-diyl bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}acetate) typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrahydrotetraphene core, followed by the attachment of the cyclohexyl rings and the acetate groups. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydrotetraphene-3,4-diyl bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}acetate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its reactivity and properties.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while substitution reactions can yield a variety of substituted derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydrotetraphene-3,4-diyl bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}acetate) has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with unique properties.
Biology: Its potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific molecular pathways.
Medicine: The compound’s unique structure may allow it to interact with biological targets in novel ways, leading to potential therapeutic applications.
Industry: Its chemical properties make it useful in the development of new materials, such as polymers and coatings, with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydrotetraphene-3,4-diyl bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}acetate) involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting or activating their function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetraphenylnaphthalene: A polycyclic aromatic hydrocarbon with a similar core structure but different functional groups.
4-Hydroxy-2-quinolones: Compounds with a similar heterocyclic structure and potential biological activity.
Poly(3,3′-((2-(4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)-6-methylbenzol[1,2-b4,5-b′]dithiophen-2-yl)-5-methyl-1,4-phenylene)bis(oxy))bis(hexane-6,1-diyl))bis(1,1,1,3,5,5,5-heptamethyltrisiloxane): A π-conjugated ladder-like polymer with similar structural features.
Uniqueness
1,2,3,4-Tetrahydrotetraphene-3,4-diyl bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}acetate) is unique due to its specific combination of functional groups and molecular structure
Properties
CAS No. |
80399-22-0 |
|---|---|
Molecular Formula |
C42H56O6 |
Molecular Weight |
656.9 g/mol |
IUPAC Name |
[4-[2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetyl]oxy-1,2,3,4-tetrahydrobenzo[a]anthracen-3-yl] 2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetate |
InChI |
InChI=1S/C42H56O6/c1-25(2)32-14-11-27(5)19-38(32)45-23-40(43)47-37-18-17-34-35(16-13-31-21-29-9-7-8-10-30(29)22-36(31)34)42(37)48-41(44)24-46-39-20-28(6)12-15-33(39)26(3)4/h7-10,13,16,21-22,25-28,32-33,37-39,42H,11-12,14-15,17-20,23-24H2,1-6H3 |
InChI Key |
PTZQHRWUNGUSNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)OCC(=O)OC2CCC3=C(C2OC(=O)COC4CC(CCC4C(C)C)C)C=CC5=CC6=CC=CC=C6C=C35)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(4-Methylbenzene-1-sulfinyl)ethyl]cyclohexan-1-ol](/img/structure/B14166854.png)
![6-Amino-4-cyclohex-2-en-1-yl-3-propan-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14166857.png)
![4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1H-pyrrole-3-carboxylic acid](/img/structure/B14166859.png)


![1-Morpholin-4-yl-2-(5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone](/img/structure/B14166868.png)



![(1R,2S)-2-[3-(Benzyloxy)-3-oxopropyl]-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium](/img/structure/B14166890.png)
![4-[6-(4-Hydroxyphenyl)-1,2-dihydro-1,2,4,5-tetrazin-3-yl]phenol](/img/structure/B14166891.png)
![7,12,12-trimethyl-3-[(4-propan-2-yloxyphenyl)methylsulfanyl]-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B14166893.png)
![1-[1-(Furan-2-ylmethyl)-5-methoxy-2-methylindol-3-yl]ethanone](/img/structure/B14166895.png)
![S-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl} carbamothioate](/img/structure/B14166897.png)
